molecular formula C16H20O2 B6208194 tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 2758005-49-9

tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No. B6208194
CAS RN: 2758005-49-9
M. Wt: 244.3
InChI Key:
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Description

Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate, also known as Tert-butyl norcymene carboxylate, is a bicyclic organic compound with a molecular formula of C15H20O2. It is widely used in the field of organic chemistry due to its unique structure and properties.1.1]pentane-1-carboxylate.

Mechanism of Action

The mechanism of action of tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate 3-phenylbicyclo[1.1.1]pentane-1-carboxylate is not fully understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the reaction. In addition, tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate 3-phenylbicyclo[1.1.1]pentane-1-carboxylate has been shown to have a binding affinity for certain receptors in the body, which may contribute to its potential use in drug development.
Biochemical and Physiological Effects:
tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate 3-phenylbicyclo[1.1.1]pentane-1-carboxylate has been shown to have a low toxicity and is generally considered safe for use in laboratory experiments. However, its biochemical and physiological effects are not well understood. Further research is needed to determine its potential effects on the body.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate 3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions, making it easy to handle and store. However, its use may be limited in certain experiments due to its unique properties and potential effects on the body.

Future Directions

There are several future directions for the use of tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate 3-phenylbicyclo[1.1.1]pentane-1-carboxylate in scientific research. One potential area of research is in the development of new drugs and pharmaceuticals. tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate 3-phenylbicyclo[1.1.1]pentane-1-carboxylate has shown promising results in this area and further research is needed to fully understand its potential. Another area of research is in the development of new methods for asymmetric synthesis. tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate 3-phenylbicyclo[1.1.1]pentane-1-carboxylate has been shown to be an effective chiral auxiliary in this area and further research could lead to the development of new and more efficient methods. Finally, further research is needed to fully understand the biochemical and physiological effects of tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate 3-phenylbicyclo[1.1.1]pentane-1-carboxylate on the body. This could lead to the development of new applications and potential uses for this unique compound.

Synthesis Methods

The synthesis of tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate 3-phenylbicyclo[1.1.1]pentane-1-carboxylate can be achieved by a variety of methods. One of the most common methods is the reaction of norcymene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carboxylic acid.

Scientific Research Applications

Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate 3-phenylbicyclo[1.1.1]pentane-1-carboxylate has been widely used in scientific research due to its unique properties. It is commonly used as a building block for the synthesis of other organic compounds. It has also been used as a chiral auxiliary in asymmetric synthesis. In addition, tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate 3-phenylbicyclo[1.1.1]pentane-1-carboxylate has shown promising results in the development of new drugs and pharmaceuticals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves the reaction of tert-butyl bicyclo[1.1.1]pentane-1-carboxylate with phenylmagnesium bromide followed by acidification to yield the desired product.", "Starting Materials": [ "tert-butyl bicyclo[1.1.1]pentane-1-carboxylate", "phenylmagnesium bromide", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "magnesium sulfate" ], "Reaction": [ "To a solution of tert-butyl bicyclo[1.1.1]pentane-1-carboxylate in diethyl ether, add phenylmagnesium bromide dropwise under stirring at 0°C.", "Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.", "Add hydrochloric acid dropwise to the reaction mixture to quench the excess phenylmagnesium bromide.", "Extract the organic layer with sodium hydroxide solution and dry over magnesium sulfate.", "Filter and concentrate the organic layer to yield tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate as a white solid." ] }

CAS RN

2758005-49-9

Molecular Formula

C16H20O2

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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